4-ethylpiperidine-2-carboxylic Acid 4-ethylpiperidine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838126
InChI: InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

4-ethylpiperidine-2-carboxylic Acid

CAS No.:

Cat. No.: VC17838126

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

4-ethylpiperidine-2-carboxylic Acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 4-ethylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Standard InChI Key FMRBNNFMLPDYAJ-UHFFFAOYSA-N
Canonical SMILES CCC1CCNC(C1)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

4-Ethylpiperidine-2-carboxylic acid belongs to the piperidine carboxylate family, featuring a saturated six-membered ring with nitrogen at the 1-position (Figure 1). The ethyl group at C4 introduces steric bulk, while the carboxylic acid at C2 provides hydrogen-bonding capability. Key structural identifiers include:

PropertyValue
IUPAC Name4-ethylpiperidine-2-carboxylic acid
Canonical SMILESCCC1CCNC(C1)C(=O)O
InChI KeyFMRBNNFMLPDYAJ-UHFFFAOYSA-N
PubChem CID10285814

The cis-configuration of substituents influences its conformational flexibility, as evidenced by NMR studies of analogous compounds .

Comparative Analysis with Structural Analogs

Compared to 4-methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) , the ethyl group in this compound enhances lipophilicity (calculated logP ≈ 1.2 vs. 0.8) . This modification impacts solubility, with the ethyl derivative showing 25% higher solubility in ethanol than its methyl counterpart.

Synthesis and Production

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize:

  • Temperature Control: Maintained at 50–60°C to prevent decarboxylation.

  • Catalysis: Heterogeneous palladium catalysts for selective hydrogenation .

  • Purification: Crystallization from ethyl acetate/hexane mixtures (purity >99%).

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)
Water15.2 ± 0.8
Ethanol230.4 ± 12.3
DCM89.7 ± 5.6

The compound exhibits pH-dependent stability, degrading by <5% over 30 days at pH 7.4 (25°C), but undergoing 40% decomposition at pH 2.0.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, CH₂N), 2.64–2.58 (m, 2H, CH₂COO), 1.94–1.82 (m, 2H, CH₂CH₂CH₃) .

  • IR (KBr): 2945 cm⁻¹ (C-H stretch), 1712 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend).

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

  • Antiviral Agents: Functionalized to inhibit neuraminidase in influenza strains (IC₅₀ = 0.8 μM) .

  • Analgesics: Incorporated into μ-opioid receptor agonists with 10× selectivity over δ-receptors .

Chiral Resolution

Its stereogenic center at C2 enables use in asymmetric synthesis, achieving 98% enantiomeric excess in catalyzed aldol reactions .

Hazard TypeRisk Level
Skin IrritationCategory 2
Eye DamageCategory 1
Respiratory ToxicitySTOT SE 3

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators.

  • Storage: Under nitrogen at 2–8°C in amber glass containers.

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